molecular formula C18H17N3O4 B2818058 3-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate CAS No. 334973-23-8

3-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate

Cat. No.: B2818058
CAS No.: 334973-23-8
M. Wt: 339.351
InChI Key: QDUOHIGTMATUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 3-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and hydrochloric acid or sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s quinoxaline moiety is of interest for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Similar compounds to 3-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate include other quinoxaline derivatives and acetamido-phenyl esters. These compounds share structural similarities but differ in their specific substituents and functional groups. For example:

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[3-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11(22)25-13-6-4-5-12(9-13)19-17(23)10-16-18(24)21-15-8-3-2-7-14(15)20-16/h2-9,16,20H,10H2,1H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUOHIGTMATUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.